molecular formula C10H12O3S B3021142 [(4-Ethoxyphenyl)thio]acetic acid CAS No. 51094-45-2

[(4-Ethoxyphenyl)thio]acetic acid

Cat. No.: B3021142
CAS No.: 51094-45-2
M. Wt: 212.27 g/mol
InChI Key: UEWLGUBBIVUMRG-UHFFFAOYSA-N
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Description

[(4-Ethoxyphenyl)thio]acetic acid is an organic compound with the molecular formula C10H12O3S It is a derivative of acetic acid where the hydrogen atom of the carboxyl group is replaced by a (4-ethoxyphenyl)thio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-Ethoxyphenyl)thio]acetic acid typically involves the reaction of 4-ethoxybenzyl cyanide with potassium hydroxide and ethylene glycol. The mixture is heated and stirred, followed by acidification and extraction to obtain the desired product . The reaction conditions are crucial to ensure the proper formation of the compound, including maintaining the appropriate temperature and pH levels.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and distillation are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

[(4-Ethoxyphenyl)thio]acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thio group to a thiol or sulfide.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.

    Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction reactions.

    Substitution Reagents: Halogenating agents like thionyl chloride (SOCl2) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiols or sulfides.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

[(4-Ethoxyphenyl)thio]acetic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of [(4-Ethoxyphenyl)thio]acetic acid involves its interaction with specific molecular targets and pathways. The thio group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. Additionally, the compound may interact with cellular membranes and affect signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

[(4-Ethoxyphenyl)thio]acetic acid can be compared with other similar compounds such as:

    4-Ethoxyphenylacetic acid: Lacks the thio group, resulting in different chemical properties and reactivity.

    4-Methoxyphenylthioacetic acid: Contains a methoxy group instead of an ethoxy group, leading to variations in its chemical behavior and applications.

Properties

IUPAC Name

2-(4-ethoxyphenyl)sulfanylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3S/c1-2-13-8-3-5-9(6-4-8)14-7-10(11)12/h3-6H,2,7H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEWLGUBBIVUMRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)SCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70368780
Record name [(4-ethoxyphenyl)thio]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70368780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51094-45-2
Record name [(4-ethoxyphenyl)thio]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70368780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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